Dodeca-4,8-dienedioic acid
Description
Properties
CAS No. |
14277-14-6 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
dodeca-4,8-dienedioic acid |
InChI |
InChI=1S/C12H18O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h3-6H,1-2,7-10H2,(H,13,14)(H,15,16) |
InChI Key |
WPSFKKQQTBEENR-UHFFFAOYSA-N |
Isomeric SMILES |
C(/C=C/CCC(=O)O)C/C=C/CCC(=O)O |
Canonical SMILES |
C(CC=CCCC(=O)O)C=CCCC(=O)O |
Other CAS No. |
14277-14-6 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dodeca 4,8 Dienedioic Acid
Biosynthetic and Biocatalytic Pathways
The increasing demand for sustainable chemical production has driven research into biosynthetic and biocatalytic routes for producing valuable chemicals from renewable feedstocks.
Enzymatic Conversion from Renewable Carbon Sources
A notable advancement in the biosynthesis of dicarboxylic acids involves the use of multi-enzymatic cascades. For instance, a whole-cell one-pot process has been developed for the production of dodecanedioic acid (DDA) from renewable linoleic acid. nih.gov This process utilizes a cascade of four enzymes—lipoxygenase (LOX), hydroperoxide lyase (HPL), aldehyde dehydrogenase, and a double-bond reductase—co-expressed in Escherichia coli, along with NADH oxidase for cofactor recycling. nih.gov This engineered microbial system has achieved a space-time yield of 43.8 g L⁻¹ d⁻¹ for DDA. nih.gov The lipoxygenase pathway, central to this process, involves the dioxygenation of linoleic acid by LOX and subsequent C-C bond cleavage by HPL. nih.gov
Muconic Acid Derivatization and Metathesis Strategies
Another promising bio-based approach involves the derivatization of muconic acid. google.comgoogle.com Muconic acid can be produced biologically from renewable carbon sources through fermentation. google.com In some methodologies, muconic acid is first reduced to 3-hexenedioic acid. This intermediate is then reacted with an unsaturated fatty acid, such as a Δ⁹ unsaturated fatty acid, via a metathesis reaction to produce dodecenedioic acid, which can subsequently be reduced to dodecanedioic acid. google.comgoogle.com This strategy provides a pathway to C12 dicarboxylic acids, which are important for producing polymers like nylon 6,12. google.comgoogle.com
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful tools for the selective and efficient construction of complex organic molecules, including dicarboxylic acids like dodeca-4,8-dienedioic acid.
Stereoselective Homocyclomagnesiation of O-containing 1,2-Dienes
A stereoselective synthesis of (5Z,9Z)-tetradeca-5,9-diene-1,14-dioic acid has been achieved using the titanium-catalyzed homocyclomagnesiation of 2-(hepta-5,6-dien-1-yloxy)tetrahydro-2H-pyran. researchgate.netcolab.ws This method has also been applied to the synthesis of other long-chain dienoic acids and their derivatives. mdpi.comresearchgate.net The catalytic cyclomagnesiation of allenes, in general, is a versatile method for creating 1Z,5Z-diene systems. researchgate.netacs.org The process involves the use of a Cp2TiCl2 catalyst and a Grignard reagent to form a 2,5-dialkylidenemagnesacyclopentane intermediate, which can then be further functionalized. researchgate.netacs.org
Palladium-Mediated Coupling Reactions
Palladium-catalyzed reactions are widely used in organic synthesis for the formation of carbon-carbon bonds. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of palladium-catalyzed coupling reactions are applicable. nih.govrsc.orgbeilstein-journals.orgnih.gov For example, palladium catalysts are used in the synthesis of mixed carboxylic anhydrides from 1,3-butadiene (B125203) and carboxylic acids under carbonylative telomerization conditions. rsc.org Furthermore, palladium-catalyzed annulation of arynes and hydrocyanation of allenes demonstrate the versatility of this catalyst in forming various functionalized molecules. nih.govbeilstein-journals.org These methodologies could potentially be adapted for the synthesis of unsaturated dicarboxylic acids.
Oxidative Synthesis Routes
Oxidative cleavage of larger molecules is a common strategy for the synthesis of dicarboxylic acids.
The oxidative cleavage of unsaturated fatty acids is a well-established industrial process. d-nb.infomdpi.com One of the most common methods is ozonolysis, which can be applied to produce both aldehydes and carboxylic acids depending on the workup conditions. mdpi.com Another approach involves a two-step process: dihydroxylation of the double bond followed by oxidative cleavage of the resulting diol. d-nb.info This method can utilize oxygen as the oxidant in the presence of catalysts like copper oxide. d-nb.info The oxidative cleavage of 1,3-diketones and vicinal diols to carboxylic acids has also been reported, often using photooxidation or various oxidizing agents. organic-chemistry.org These oxidative strategies provide routes to dicarboxylic acids from various starting materials.
Controlled Oxidation of Unsaturated Diols (e.g., Pyridinium (B92312) Dichromate Mediated)
A key method for synthesizing α,ω-alka-nZ,(n+4)Z-dienedioic acids involves the controlled oxidation of their corresponding diols. In the case of this compound, the precursor is 1,12-dodeca-4Z,8Z-dienediol. The oxidation is effectively carried out using pyridinium dichromate (PDC), a milder oxidizing agent that allows for the conversion of primary alcohols to carboxylic acids without significantly affecting the double bonds within the carbon chain.
The procedure, adapted from established oxidation protocols, involves dissolving pyridinium dichromate in an anhydrous aprotic solvent like dimethylformamide (DMF). A solution of the diol in the same solvent is then added to the stirred PDC solution. The reaction is typically conducted at room temperature for an extended period, often around 16 hours, to ensure complete conversion. Following the reaction, the mixture is processed through an aqueous workup and extracted with an organic solvent, such as diethyl ether, to isolate the desired dicarboxylic acid.
Table 1: Reaction Parameters for PDC-Mediated Oxidation of 1,12-dodeca-4Z,8Z-dienediol
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 1,12-dodeca-4Z,8Z-dienediol | |
| Oxidizing Agent | Pyridinium Dichromate (PDC) | |
| Solvent | Anhydrous Dimethylformamide (DMF) | |
| Temperature | Room Temperature (20–22 °C) | |
| Reaction Time | 16 hours |
Oxidative Cleavage Reactions
Oxidative cleavage is a powerful transformation in organic synthesis that breaks carbon-carbon double or triple bonds to form carbonyl compounds. This method can be tailored to produce aldehydes, ketones, or, with sufficiently strong oxidizing conditions, carboxylic acids.
The most common reagent for this purpose is ozone (O₃) in a process called ozonolysis. When an alkene is treated with ozone, it undergoes cleavage of the C=C bond. Subsequent workup conditions determine the final product. An oxidative work-up, typically using hydrogen peroxide (H₂O₂), will oxidize any initially formed aldehydes to carboxylic acids. Alternatively, strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) can also be used to directly cleave alkenes and produce carboxylic acids or ketones.
While direct examples for this compound are not prominent, this strategy could theoretically be applied to a larger cyclic precursor containing appropriately positioned double bonds. For instance, the oxidative cleavage of a larger cyclic diene could be engineered to yield the target twelve-carbon diacid. This approach is used industrially to produce other dicarboxylic acids, such as azelaic acid.
Green Chemistry Approaches in this compound Production
In line with the principles of sustainable development, the chemical industry is increasingly focusing on green chemistry to produce valuable compounds. This involves utilizing renewable resources and designing processes that are efficient and minimize waste.
Utilization of Bio-Renewable Feedstocks
A significant advancement in green chemistry is the use of renewable feedstocks, primarily biomass, to replace petrochemicals derived from depleting resources. Biomass, which includes materials from living organisms like plants, offers a carbon-neutral source for chemical synthesis. Plant-based oils and fats are rich sources of fatty acids that can serve as precursors for long-chain dicarboxylic acids.
For instance, a patented method describes the production of dodecanedioic acid (the saturated analogue of the target compound) from bio-renewable sources. This process can involve using muconic acid, which is produced biologically, and reacting it with an unsaturated fatty acid via a metathesis reaction to create a dodecenedioic acid derivative. Such approaches highlight the feasibility of producing dicarboxylic acids from renewable feedstocks, with the potential to adapt these routes for unsaturated targets like this compound. The ultimate goal is to create a sustainable cycle where new plants can be grown to replenish the resources used. The growing demand for sustainable alternatives is driving innovations in turning plant-based materials into high-performance chemicals.
Solvent-Free and Atom-Economical Synthetic Protocols
Green chemistry emphasizes the design of synthetic routes that are both atom-economical and, where possible, solvent-free. Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product, with the ideal being 100%. Solvent-free reactions reduce waste and the environmental hazards associated with volatile organic compounds.
Catalytic processes are central to achieving high atom economy. A convenient and practical approach for certain syntheses involves carrying out reactions under catalyst- and solvent-free conditions, which reduces the large amounts of waste generated from unnecessary reagents. Electrochemical methods have also been developed as an environmentally friendly way to synthesize certain compounds in aqueous solutions without toxic reagents.
In the context of dicarboxylic acid synthesis, metathesis reactions, such as those mentioned for producing dodecenedioic acid from renewable feedstocks, are often cited
Molecular Transformations and Derivatization Studies of Dodeca 4,8 Dienedioic Acid
Esterification and Amidation for Functional Precursors
The carboxylic acid moieties of dodeca-4,8-dienedioic acid readily undergo esterification and amidation reactions to yield a variety of functional precursors. These reactions are fundamental in modifying the compound's polarity, reactivity, and potential for subsequent chemical transformations.
Esterification, typically carried out by reacting the diacid with an alcohol in the presence of an acid catalyst, can produce a range of diesters. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding dimethyl or diethyl esters. These ester derivatives are often more soluble in organic solvents than the parent diacid, facilitating their use in various synthetic applications.
Amidation, the reaction of the diacid with an amine, leads to the formation of amides. Depending on the nature of the amine used (primary or secondary), this can result in the formation of simple diamides or more complex polyamide precursors. For example, reaction with a diamine can initiate polymerization to form a polyamide. The hexenedioic acid derivative of this compound may be present as an ester or amide, highlighting the utility of these functionalization reactions. google.com
Macrocyclization Reactions
The linear structure of this compound makes it an ideal precursor for the synthesis of macrocyclic compounds. These large-ring structures are of significant interest due to their unique chemical properties and applications in areas such as host-guest chemistry and the development of novel therapeutic agents.
Macrodiolides, which are macrocycles containing two ester linkages, can be synthesized from this compound through intermolecular cyclocondensation reactions. google.comnih.govresearchgate.netresearchgate.net This process typically involves the reaction of the diacid with a diol under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
One notable approach involves the use of hafnium triflate [Hf(OTf)₄] as a catalyst for the direct synthesis of macrodiolides from dicarboxylic acids and diols. researchgate.net For example, the reaction of (4Z,8Z)-dodeca-4,8-dienedioic acid with (4Z,8Z)-dodeca-4,8-dienediol in the presence of a catalytic amount of Hf(OTf)₄ can yield a tetraenoic macrodiolide. mdpi.com A preliminary investigation into the optimal reaction conditions for the interaction between 1,12-dodeca-4Z,8Z-dienediol and 1,12-dodeca-4Z,8Z-dienedioic acid revealed that using a 5 mol.% catalyst concentration at a reactant concentration of [5 mM] in boiling toluene (B28343) for 16 hours resulted in the highest yield of 74%. mdpi.com Decreasing the reactant concentration to [3 mM] led to a slightly lower yield of 68% and required a longer reaction time of 40 hours for complete conversion. mdpi.com The yields of these reactions, which ranged from 67% to 84%, did not show a clear correlation with the carbon chain length of the reacting diol or dioic acid. mdpi.com
Another method for achieving intermolecular cyclocondensation is through the use of carbodiimide (B86325) reagents, such as N-(3-(dimethylamino)propyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.netacs.orgresearchgate.net This method has been successfully employed to synthesize a series of aromatic polyether macrodiolides in yields ranging from 47% to 74%. researchgate.netacs.orgresearchgate.net
| Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1,12-dodeca-4Z,8Z-dienediol and 1,12-dodeca-4Z,8Z-dienedioic acid | Hf(OTf)₄ (5 mol.%) | Toluene | Boiling, 16 h | Tetraenoic macrodiolide | 74% | mdpi.com |
| α,ω-alka-nZ,(n+4)Z-dienedioic acids and polyether aromatic diols | EDC·HCl/DMAP | Dichloromethane | - | Aromatic polyether macrodiolides | 47-74% | researchgate.netacs.orgresearchgate.net |
This compound can also be utilized in the synthesis of polyether macrocycles. researchgate.netnih.gov These compounds, which incorporate ether linkages within the macrocyclic ring, are of interest for their potential biological activities. The synthesis of these macrocycles often involves the cyclocondensation of α,ω-alka-nZ,(n+4)Z-dienedioic acids, such as this compound, with various aromatic diols. nih.gov
While direct macrocyclization with aromatic diols where the hydroxyl group is directly attached to the aromatic ring often results in low yields, separating the hydroxyl group from the ring by even a single methylene (B1212753) unit can significantly improve the reaction efficiency. acs.orgnih.gov The use of carbodiimide-mediated macrocyclization has proven to be a successful strategy for synthesizing these polyether macrocycles. nih.gov For instance, the cyclocondensation of α,ω-alka-nZ,(n+4)Z-dienedioic acids with polyether aromatic diols in the presence of DMAP and EDCI has yielded previously unknown polyether macrocycles in the range of 47–74%. nih.gov The yields of these reactions were found to increase with the length of the hydrocarbon chain in the dienedicarboxylic acid. acs.orgnih.gov For example, the reaction of 1,12-dodeca-4Z,8Z-dienedioic acid with a specific diol afforded the target cyclophane in 49% yield. acs.orgnih.gov
| Diacid | Diol | Reagents | Yield | Reference |
|---|---|---|---|---|
| 1,12-dodeca-4Z,8Z-dienedioic acid | Aromatic diol (5a) | DMAP, EDCI | 49% | acs.orgnih.gov |
| 1,18-octadeca-7Z,11Z-dienedioic acid | Aromatic diol (5c) | DMAP, EDCI | 74% | acs.orgnih.gov |
Polymerization Chemistry
The difunctional nature of this compound makes it a valuable monomer for the synthesis of various polymers, including polyamides and polyesters. The presence of the double bonds in the polymer backbone can also impart unique properties and allow for further post-polymerization modifications.
Dodecanedioic acid, a derivative of this compound, is a key component in the production of certain types of polyamides, such as Nylon 6,12. google.comgoogle.comgoogle.com Nylon 6,12 is a copolymer formed through the polycondensation of a 6-carbon diamine (1,6-hexamethylenediamine) and a 12-carbon dicarboxylic acid (dodecanedioic acid). google.comgoogle.com The resulting polymer possesses desirable properties such as good mechanical strength, low water absorption, and excellent dimensional stability.
The synthesis of Nylon 6,12 from dodecanedioic acid and 1,6-hexamethylene diamine is a well-established industrial process. google.com While this compound itself contains unsaturation, it can be hydrogenated to produce the saturated dodecanedioic acid required for this specific type of nylon. The presence of unsaturation in the monomer could also be exploited to produce novel polyamides with modified properties.
In addition to polyamides, this compound can serve as a monomer for the synthesis of polyesters. Polycondensation of the diacid with a diol leads to the formation of a polyester (B1180765) chain. The properties of the resulting polyester can be tailored by the choice of the diol co-monomer. For instance, using a long-chain diol can result in a more flexible polyester, while incorporating aromatic diols can enhance the thermal stability and rigidity of the polymer. acs.org The unsaturation in the backbone of polyesters derived from this compound could be a site for cross-linking or other chemical modifications to further tune the material's properties.
Development of Biodegradable Polymer Architectures
The incorporation of unsaturation within the backbone of aliphatic polyesters presents a versatile strategy for the development of biodegradable polymers with tunable properties. This compound, with its C12 chain and two double bonds, is a promising monomer for creating novel biodegradable polymer architectures. The presence of these reactive sites allows for post-polymerization modifications, such as cross-linking or functionalization, to tailor the material's mechanical properties, degradation rate, and functionality for specific applications.
The primary route to synthesizing polyesters from dicarboxylic acids is through polycondensation with diols. nih.gov This process typically involves the removal of a small molecule, such as water, to drive the reaction toward high molecular weight polymers. Both chemical and enzymatic catalysis methods are applicable for the polymerization of this compound.
Enzymatic Polymerization:
Enzymatic polymerization is an increasingly attractive method for polyester synthesis due to its high selectivity, mild reaction conditions, and avoidance of toxic metal catalysts. mdpi.com Lipases, particularly Candida antarctica Lipase B (CALB), are widely used for the polycondensation of dicarboxylic acids and diols. nih.govrug.nl The enzyme catalyzes the esterification reaction with high efficiency and can often proceed under solvent-free conditions or in green solvents. rug.nl
For this compound, enzymatic polymerization with various aliphatic diols (e.g., 1,4-butanediol, 1,8-octanediol) could yield a range of unsaturated polyesters. The reaction progress and resulting polymer properties, such as molecular weight and polydispersity, would be influenced by factors like temperature, reaction time, and enzyme concentration. The double bonds within the polymer backbone would likely be preserved under the mild conditions of enzymatic catalysis, making them available for subsequent chemical modification. researchgate.net
Melt Polycondensation:
Conventional melt polycondensation is another viable method for polymerizing this compound. This technique involves heating the monomers (the diacid and a diol) at high temperatures, typically under vacuum, to facilitate the removal of the water byproduct and achieve high molecular weight polymers. nih.gov Catalysts, such as titanium or tin compounds, are often employed to accelerate the reaction. rug.nl
The synthesis of copolyesters offers a pathway to further tailor the properties of the resulting materials. By incorporating other dicarboxylic acids (e.g., succinic acid, adipic acid) or different diols into the polymerization with this compound, it is possible to create random or block copolymers with a wide spectrum of thermal and mechanical properties. nih.gov For instance, copolymerization with a more rigid monomer could enhance the thermal stability of the resulting polyester. rug.nl
Research Findings on Aliphatic Copolyesters
While specific studies on the polymerization of this compound are not widely documented, research on similar long-chain unsaturated and saturated dicarboxylic acids provides insight into the expected properties of its derived polymers. The following tables summarize findings for copolyesters synthesized from related monomers.
| Monomer 1 | Monomer 2 | Monomer 3 | Polymerization Method | Resulting Polymer | Key Findings |
| Dimethyl 2,5-furandicarboxylate | 3,4-Bis(hydroxymethyl)furan | 1,8-octanediol | Enzymatic (CALB) | Furanic Copolyester | Synthesis of co-polyesters with varying isomer compositions demonstrated enzyme preference and resulted in materials with different thermal properties. nih.gov |
| Adipic Acid | 1,4-Butanediol | Isophorone Diamine | Melt Polycondensation | Poly(amide-ester) | Incorporation of amino acids into the polymer backbone was shown to produce biodegradable materials. |
| Sebacic Acid | 1,4-Butanediol | - | Acid Catalysis (H₃PO₄) | Aliphatic Polyester | Effective method for producing high molecular weight aliphatic polyesters with good thermal properties. nih.gov |
| Polymer Name | Monomers | Mn ( g/mol ) | PDI | Tm (°C) | Tg (°C) |
| Poly(butylene succinate) (PBS) | Succinic acid, 1,4-butanediol | >70,000 | 1.7 | ~115 | ~-32 |
| Poly(ethylene furanoate) (PEF) | 2,5-Furandicarboxylic acid, Ethylene glycol | - | - | ~210-215 | ~85-90 |
| Poly(butylene adipate-co-terephthalate) (PBAT) | Butanediol, Adipic acid, Terephthalic acid | - | - | ~110-120 | ~-30 |
Theoretical and Computational Investigations of Dodeca 4,8 Dienedioic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. These methods can provide insights into electron distribution, molecular orbital energies, and the energetic landscapes of chemical reactions.
Ab Initio Calculations for Reaction Pathway Analysis
Ab initio calculations are based on first principles of quantum mechanics without the use of experimental data for parametrization. These methods are valuable for analyzing reaction mechanisms. For the esterification of carboxylic acids, ab initio studies can elucidate the energetics of intermediates and transition states. sjf.eduresearchgate.net For example, DFT calculations, a type of ab initio method, have been used to propose that acid-catalyzed esterification can proceed through a highly active acylium ion intermediate. researchgate.net A systematic ab initio study of the reaction pathways of dodeca-4,8-dienedioic acid, for instance in its cyclization to form macrodiolides, would provide detailed mechanistic insights but such a study is not currently present in the literature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and intermolecular interactions.
Intermolecular Interactions and Self-Assembly Prediction
The two carboxylic acid groups in this compound are capable of forming strong hydrogen bonds, which can lead to the formation of dimers or larger self-assembled structures. MD and Monte Carlo simulations are effective tools for predicting how molecules like dicarboxylic acids will arrange themselves into ordered networks. acs.orgnih.gov Studies on benzenedicarboxylic acids have shown that the symmetry of the molecule and the geometry of its hydrogen-bonding groups dictate the resulting supramolecular structure. acs.org For long-chain dicarboxylic acids, hydrophobic interactions also play a significant role in their aggregation and phase separation in aqueous environments. ucr.edu The self-assembly of dicarboxylic acids can also be influenced by the presence of other molecules that act as templates. rsc.org
Reaction Mechanism Modeling and Prediction of Selectivity
Computational modeling can be instrumental in understanding and predicting the outcomes of chemical reactions, including selectivity. In reactions involving di-functional molecules like this compound, such as macrocyclization, there is often competition between intramolecular cyclization and intermolecular polymerization. rsc.orgdeepdyve.com Modeling can help to elucidate the factors that favor one pathway over the other. DFT studies on the fluorocyclization of unsaturated carboxylic acids have shown that selectivity can be mechanism-dependent, with the properties of the substrate playing a key role. nih.gov In the context of Diels-Alder reactions, computational studies have been used to explain the origins of endo/exo selectivity based on frontier molecular orbital interactions and electrostatic effects. nih.govnih.gov While the synthesis of macrocycles from this compound is documented, detailed computational modeling of the reaction mechanism and the factors governing its selectivity have not been reported.
Advanced Analytical Techniques for Research Characterization of Dodeca 4,8 Dienedioic Acid
High-Resolution Spectroscopic Methodologies
Spectroscopic techniques provide fundamental information about the molecular structure and bonding within the dodeca-4,8-dienedioic acid molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR are employed to confirm the carbon skeleton and, crucially, to assign the stereochemistry (E/Z isomerism) at the two double bonds.
In ¹H NMR, the coupling constants (J-values) between the vinylic protons on the C4-C5 and C8-C9 double bonds are diagnostic for their configuration. A larger coupling constant (typically 12-18 Hz) is indicative of a trans (E) geometry, while a smaller coupling constant (typically 7-12 Hz) suggests a cis (Z) geometry. The chemical shifts of these olefinic protons also provide structural information.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all twelve carbon atoms in the molecule. The shifts of the sp² hybridized carbons of the double bonds can also be influenced by the stereochemistry. Furthermore, NMR provides a powerful tool for assessing the purity of a sample. By integrating the signals corresponding to the analyte against those of known impurities or a calibrated internal standard, a quantitative measure of purity can be achieved.
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. For this compound, these methods confirm the presence of both carboxylic acid and alkene moieties.
IR spectroscopy is particularly sensitive to polar bonds. The carboxylic acid group gives rise to a very broad O-H stretching band (around 2500-3300 cm⁻¹) and an intense C=O (carbonyl) stretching band (around 1700-1725 cm⁻¹). The C=C double bond stretch appears in the 1600-1680 cm⁻¹ region, though it can sometimes be weak.
Raman spectroscopy is highly sensitive to non-polar, symmetric bonds, making it an excellent tool for probing the C=C bonds within the carbon backbone. mdpi.com The C=C stretching vibrations typically produce strong and sharp signals in the Raman spectrum. mdpi.com The carbonyl (C=O) stretch is also Raman active. The complementary nature of these two techniques allows for a confident and comprehensive functional group analysis.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H | Stretch | 2500-3300 (Broad) | Weak / Not Observed |
| Carbonyl | C=O | Stretch | 1700-1725 (Strong) | 1700-1725 (Variable) |
| Alkene | C=C | Stretch | 1600-1680 (Variable) | 1600-1680 (Strong) |
| Alkane | C-H | Stretch | 2850-3000 (Medium) | 2850-3000 (Strong) |
| Vinylic | =C-H | Stretch | 3010-3100 (Medium) | 3010-3100 (Medium) |
Hyphenated Mass Spectrometry Techniques
Hyphenated techniques, which couple a separation method with mass spectrometry, are indispensable for the analysis of this compound in complex biological or chemical matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for detecting and quantifying dicarboxylic acids (DCAs) in various samples. longdom.org The analysis of DCAs can be challenging due to their low abundance in many biological fluids and their potentially poor ionization. longdom.org
For analysis, samples are often first subjected to an extraction procedure, such as liquid-liquid extraction with a solvent like ethyl acetate (B1210297) under acidic conditions, to isolate the DCAs. longdom.org To enhance sensitivity and improve chromatographic behavior, derivatization may be employed. Reagents can react with the carboxylic acid groups to reverse their polarity from negative to positive, which improves detection in the mass spectrometer. longdom.org
Chromatographic separation is typically achieved using a reversed-phase column (e.g., C18) with a gradient elution system. mdpi.com A common mobile phase consists of water and a solvent like methanol (B129727), both containing a small amount of an acid such as formic acid to improve peak shape. mdpi.com The eluent is then introduced into the mass spectrometer, where the analyte is ionized (commonly via electrospray ionization, ESI) and detected. Tandem MS (MS/MS) using modes like Multiple Reaction Monitoring (MRM) provides high specificity by monitoring a specific fragmentation transition from a precursor ion to a product ion, allowing for accurate quantification even in complex matrices. fda.gov
Table 2: Typical Parameters for LC-MS/MS Analysis of Dicarboxylic Acids
| Parameter | Description | Example |
| Chromatography | ||
| Column | Stationary phase used for separation | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 3.5 µm) mdpi.com |
| Mobile Phase A | Aqueous component of the eluent | Water + 0.02% Formic Acid mdpi.com |
| Mobile Phase B | Organic component of the eluent | Methanol + 0.02% Formic Acid mdpi.com |
| Elution | Method for changing mobile phase composition | Gradient elution mdpi.com |
| Mass Spectrometry | ||
| Ionization Source | Method for generating ions | Electrospray Ionization (ESI) |
| Analysis Mode | Mass filtering method | Tandem MS (MS/MS) |
| Detection Mode | Technique for quantification | Multiple Reaction Monitoring (MRM) fda.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. However, due to the low volatility and high polarity of dicarboxylic acids, direct analysis by GC is not feasible. jfda-online.com The polar carboxylic acid groups would interact strongly and irreversibly with the GC column, leading to poor peak shape and signal loss. jfda-online.com
Therefore, a critical prerequisite for GC-MS analysis is chemical derivatization to convert the non-volatile acid into a volatile derivative. jfda-online.com This is typically achieved by esterification. The dicarboxylic acid can be converted into its corresponding dimethyl ester or, for enhanced volatility, its di-trimethylsilyl (TMS) ester. This process significantly reduces the polarity and increases the vapor pressure of the analyte, making it amenable to GC separation.
Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized (usually by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification by comparison to spectral libraries. journalijbcrr.com
Table 3: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids
| Reagent Class | Reagent Name | Abbreviation | Comments |
| Alkylation | BF₃-Methanol | - | Commonly used to form methyl esters from acids. jfda-online.com |
| Alkylation | Trimethylsilyldiazomethane | TMS-DAM | Reacts with acids to form methyl esters. |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A strong silylating agent that reacts with hydroxyl groups. jfda-online.com |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A highly reactive silylating agent. jfda-online.com |
Chromatographic Separations
Chromatographic separation is fundamental to both the analysis and purification of this compound. The choice of technique depends on the analytical goal, whether it is quantification in a mixture or isolation of the pure compound.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most common method. As described in the LC-MS/MS section, a non-polar stationary phase like C18 is used with a polar mobile phase. mdpi.com By carefully controlling the gradient, this compound can be effectively separated from other components of a mixture. Preparative HPLC utilizes the same principles but on a larger scale with larger columns to isolate significant quantities of the pure compound for further research.
Gas Chromatography (GC) serves as an essential separation technique for volatile compounds. As detailed previously, its application to this compound is contingent upon a successful derivatization step that transforms the diacid into a more volatile form, such as a diester. jfda-online.comacademicjournals.org The separation in a GC column is governed by the compound's volatility and its affinity for the column's stationary phase.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of this compound in the solid state.
Methodology and Application:
To perform X-ray crystallography, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density can be constructed, from which the atomic structure is determined.
The data obtained from X-ray crystallography would be invaluable for understanding polymorphism (the ability of a substance to exist in more than one crystal form) and for correlating its solid-state structure with its physical properties, such as melting point and solubility.
Interactive Data Table: Potential Crystallographic Data Obtainable for this compound
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths & Angles | The geometry of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonding and van der Waals forces. |
Emerging Research Applications in Materials Science and Organic Synthesis
Precursor in the Synthesis of Complex Natural Product Analogs
Dodeca-4,8-dienedioic acid serves as a key starting material in the synthesis of various complex molecules, including analogs of natural products. mdpi.comnih.gov Its specific stereochemistry and functionality make it a valuable building block for creating macrocyclic compounds. mdpi.com For instance, it has been utilized in the synthesis of tetraene macrodiolides through intermolecular macrolactonization reactions. mdpi.com These synthetic strategies often involve the condensation of a dienedioic acid, such as this compound, with a diol in the presence of a catalyst like hafnium triflate. mdpi.comresearchgate.net The resulting macrocycles are of interest due to their potential biological activities. mdpi.comnih.gov Furthermore, dienedioic acids are considered valuable building blocks for the construction of diene scaffolds found in numerous natural products. nih.gov
Supramolecular Chemistry and Self-Assembling Systems
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. thno.orgbeilstein-journals.org this compound and its derivatives can participate in the formation of supramolecular structures. The carboxylic acid groups can form hydrogen bonds, which are fundamental to molecular recognition and self-assembly processes. beilstein-journals.org These interactions can lead to the formation of well-ordered architectures like micelles or vesicles in solution. d-nb.info The ability of such molecules to self-assemble is crucial for applications in areas like drug delivery, where the supramolecular assembly can encapsulate a therapeutic agent. thno.org The specific geometry and flexibility of the this compound backbone can influence the shape and stability of the resulting supramolecular aggregates. mdpi.combeilstein-journals.org
Future Research Directions and Unexplored Avenues
Innovation in Sustainable Synthetic Methodologies
The development of green and sustainable methods for producing specialty chemicals is a paramount goal in modern chemistry. For dodeca-4,8-dienedioic acid, future research could focus on moving away from traditional petrochemical-based syntheses towards more environmentally benign routes. A significant area of innovation lies in the utilization of renewable feedstocks.
One promising approach involves the biocatalytic conversion of fatty acids . Genetically engineered microorganisms could be designed to introduce specific double bonds and terminal carboxylic acid functionalities into readily available fatty acid precursors. This would leverage the high selectivity of enzymatic reactions to produce the target molecule under mild conditions, minimizing waste and energy consumption.
Another sustainable methodology to explore is olefin metathesis . This powerful catalytic tool could potentially be used to construct the this compound backbone from smaller, bio-derived olefinic building blocks. Research in this area would focus on developing selective catalysts that favor the formation of the desired isomer and can operate under solvent-free or green solvent conditions.
Exploration of Novel Catalytic Systems for Efficiency and Selectivity
The synthesis of a molecule with specific unsaturation like this compound hinges on the development of highly efficient and selective catalysts. Future research should aim to discover and optimize catalytic systems that can control the position and geometry of the double bonds.
For instance, in a potential hydroformylation-oxidation route from a suitable diene precursor, the development of novel rhodium or cobalt catalysts with tailored ligand architectures could be crucial for achieving high regioselectivity for the terminal functionalization. Subsequent oxidation to the dicarboxylic acid would also require efficient and selective catalytic systems to avoid unwanted side reactions.
Furthermore, biocatalysis offers a vast and largely untapped resource for novel catalytic systems. The discovery and engineering of enzymes, such as desaturases and oxidases, could provide highly specific pathways for the synthesis of this compound. High-throughput screening of microbial diversity and protein engineering techniques will be instrumental in this endeavor.
Functionalization and Derivatization for Tailored Material Properties
The two carboxylic acid groups and the two carbon-carbon double bonds in this compound offer multiple handles for chemical modification. Future research should explore the functionalization and derivatization of this molecule to create a diverse range of new materials with tailored properties.
The carboxylic acid groups can be readily converted into esters, amides, and other derivatives, which can serve as monomers for a variety of polymers . For example, esterification with different diols could lead to a family of polyesters with varying degrees of flexibility, thermal stability, and biodegradability.
The double bonds can undergo a wide array of chemical transformations, including hydrogenation, epoxidation, and radical addition. These modifications could be used to introduce new functional groups, crosslink polymer chains, or alter the physical properties of materials derived from this compound. For instance, epoxidation of the double bonds followed by ring-opening could introduce hydroxyl groups, enhancing hydrophilicity and providing sites for further modification.
Integration with Artificial Intelligence and Machine Learning for Synthetic Design
Furthermore, ML models can be used to optimize reaction conditions for any proposed synthesis. By building predictive models based on experimental data, it is possible to identify the optimal catalyst, solvent, temperature, and other parameters to maximize yield and selectivity, thereby reducing the time and resources required for experimental optimization.
Expanding Applications in Specialized Polymer Engineering and Advanced Organic Chemistry
The unique structure of this compound, with its combination of a twelve-carbon backbone, two carboxylic acid groups, and internal unsaturation, suggests a range of potential applications in specialized areas of polymer engineering and advanced organic chemistry.
In polymer engineering, it could serve as a specialty monomer for the synthesis of high-performance polyamides and polyesters . The unsaturated backbone could be exploited to create cross-linkable elastomers with tailored mechanical properties or to develop materials with enhanced thermal or chemical resistance. Its potential as a building block for biodegradable polymers is also an important avenue for future investigation, as the ester linkages would be susceptible to hydrolysis.
Q & A
Basic: What synthetic methodologies are validated for producing Dodeca-4,8-dienedioic acid, and how can structural purity be confirmed?
Methodological Answer:
this compound can be synthesized via catalytic cross-condensation of shorter-chain dienoic acids or through oxidation of unsaturated fatty acid precursors. Key steps include:
- Catalyst selection : Transition metal catalysts (e.g., Pd/C) for controlled double-bond positioning .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns, using acetonitrile/water gradients to isolate isomers .
- Structural confirmation :
Basic: What experimental parameters should be controlled to assess the stability of this compound in biological buffers?
Methodological Answer:
Stability studies require:
- pH gradients : Test across physiological ranges (pH 4–9) using phosphate or Tris buffers, monitoring degradation via UV-Vis spectroscopy (absorbance at 210–230 nm for conjugated dienes) .
- Temperature control : Conduct accelerated stability testing at 25°C, 37°C, and 50°C, with aliquots sampled at intervals (0, 24, 48 hrs) .
- Data validation : Use triplicate trials and ANOVA to assess significance of degradation rates. Report half-life () with confidence intervals .
Advanced: How can researchers resolve contradictions between theoretical and experimental spectral data for this compound?
Methodological Answer:
Discrepancies often arise from isomerization or solvent effects. Mitigation strategies include:
- Variable testing : Repeat NMR under deuterated solvents (CDCl, DMSO-d) to assess solvent-induced shifts .
- Computational refinement : Use density functional theory (DFT) with solvent models (e.g., COSMO) to simulate spectra under experimental conditions .
- Isomer isolation : Employ preparative HPLC to separate cis/trans isomers, then re-analyze each fraction .
- Error analysis : Quantify signal-to-noise ratios and integration errors in NMR datasets to identify instrumental limitations .
Advanced: What statistical frameworks are optimal for comparing this compound’s bioactivity with related dienoic acids?
Methodological Answer:
For enzymatic or cytotoxicity assays:
- Experimental design : Use a factorial approach, varying acid concentration (1–100 µM) and incubation time (6–48 hrs) .
- Data normalization : Express activity as % inhibition relative to controls, log-transform dose-response data for linearity .
- Statistical models :
- Contradiction resolution : Address outliers via Grubbs’ test and validate with independent assays (e.g., SPR vs. fluorescence polarization) .
Advanced: How can researchers design isomer-specific reactivity studies for this compound?
Methodological Answer:
To isolate and characterize cis/trans isomers:
- Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) with heptane/isopropanol mobile phases .
- Kinetic studies : Monitor isomerization rates via time-resolved FT-IR, focusing on C=C stretching frequencies (1650–1680 cm) .
- Computational modeling : Perform transition-state analysis (Gaussian 16) to compare activation energies of isomerization pathways .
- Data presentation : Overlay HPLC chromatograms and IR spectra in stacked plots to correlate retention times with structural features .
Basic: What spectroscopic techniques are critical for quantifying this compound in complex matrices?
Methodological Answer:
- LC-MS/MS : Multiple reaction monitoring (MRM) for selective quantification in biological samples (e.g., plasma), using m/z 248→153 and 248→85 transitions .
- Calibration curves : Prepare in matrix-matched solvents to account for ionization suppression .
- Quality control : Include internal standards (e.g., C-labeled analogs) and report recovery rates (85–115%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
